molecular formula C13H8Cl2N2S B2915358 1-(4-chlorophenyl)-5-(3-chloro-2-thienyl)-1H-pyrazole CAS No. 477762-25-7

1-(4-chlorophenyl)-5-(3-chloro-2-thienyl)-1H-pyrazole

Cat. No.: B2915358
CAS No.: 477762-25-7
M. Wt: 295.18
InChI Key: OKPCLZKHEKKMKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chlorophenyl)-5-(3-chloro-2-thienyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a pyrazole ring substituted with a 4-chlorophenyl group and a 3-chloro-2-thienyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-5-(3-chloro-2-thienyl)-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chlorophenylhydrazine with 3-chloro-2-thiophenecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, leading to the formation of the desired pyrazole compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-chlorophenyl)-5-(3-chloro-2-thienyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazoles with different functional groups.

Scientific Research Applications

1-(4-chlorophenyl)-5-(3-chloro-2-thienyl)-1H-pyrazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-5-(3-chloro-2-thienyl)-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(4-chlorophenyl)-3-(2-thienyl)-1H-pyrazole: Similar structure but different substitution pattern.

    1-(4-bromophenyl)-5-(3-chloro-2-thienyl)-1H-pyrazole: Similar structure with bromine instead of chlorine.

    1-(4-chlorophenyl)-5-(2-thienyl)-1H-pyrazole: Similar structure with different thienyl substitution.

Uniqueness: 1-(4-chlorophenyl)-5-(3-chloro-2-thienyl)-1H-pyrazole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chlorophenyl and chlorothienyl groups provides a distinct set of properties that can be leveraged in various applications.

Biological Activity

1-(4-Chlorophenyl)-5-(3-chloro-2-thienyl)-1H-pyrazole, with the CAS number 477762-25-7, is a heterocyclic compound that belongs to the pyrazole class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings and data tables.

  • Molecular Formula : C13H8Cl2N2S
  • Molecular Weight : 295.19 g/mol
  • Boiling Point : Approximately 408 °C (predicted)
  • Density : 1.43 g/cm³ (predicted)

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a series of thiazol-4-one/thiophene-bearing pyrazole derivatives were evaluated for their antimicrobial activity against various pathogens. The compound this compound showed promising results in inhibiting the growth of Staphylococcus aureus and Staphylococcus epidermidis, with Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .

CompoundMIC (μg/mL)Activity
This compound0.22 - 0.25Antimicrobial

Antioxidant Properties

The thieno[2,3-c]pyrazole derivatives, including the target compound, have been evaluated for their antioxidant capabilities against oxidative stress induced by toxic substances such as 4-nonylphenol. The results indicated that these compounds effectively reduced erythrocyte malformations caused by oxidative damage, suggesting their potential as antioxidant agents .

Anti-inflammatory Activity

Pyrazole derivatives have shown anti-inflammatory properties in various studies. For example, some compounds demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations comparable to standard anti-inflammatory drugs like dexamethasone . This highlights the potential of this compound in treating inflammatory conditions.

Anticancer Activity

Research indicates that certain pyrazole derivatives possess anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of cancer cell lines such as HeLa cells. The introduction of thienyl moieties has been associated with enhanced anticancer activity, making this compound a candidate for further investigation in cancer therapeutics .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions can modulate enzyme activities or receptor functions, leading to various therapeutic effects. For instance, inhibition of phosphodiesterase enzymes has been linked to anti-inflammatory effects, while antimicrobial activity may result from disruption of bacterial cell wall synthesis.

Case Studies

  • Antimicrobial Evaluation : A study conducted on a series of pyrazole derivatives found that those containing chlorophenyl and chlorothienyl groups exhibited superior antimicrobial activity compared to their counterparts lacking these substituents .
  • Antioxidant Effects in Aquatic Models : Research on thieno[2,3-c]pyrazole compounds demonstrated significant protection against oxidative damage in fish models exposed to environmental toxins .

Properties

IUPAC Name

1-(4-chlorophenyl)-5-(3-chlorothiophen-2-yl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2S/c14-9-1-3-10(4-2-9)17-12(5-7-16-17)13-11(15)6-8-18-13/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKPCLZKHEKKMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=CC=N2)C3=C(C=CS3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.